2-(2-Chloro-5-fluoro-phenoxy)acetonitrile 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537175
InChI: InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2
SMILES: C1=CC(=C(C=C1F)OCC#N)Cl
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58 g/mol

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile

CAS No.:

Cat. No.: VC13537175

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile -

Specification

Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
IUPAC Name 2-(2-chloro-5-fluorophenoxy)acetonitrile
Standard InChI InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2
Standard InChI Key ONKTVPVNFUQVNU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OCC#N)Cl
Canonical SMILES C1=CC(=C(C=C1F)OCC#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile (CAS: 1378679-17-4) has the molecular formula C₈H₅ClFNO and a molar mass of 185.58 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a phenoxy group linked to an acetonitrile moiety via an ether bridge. The SMILES representation is C1=CC(=C(C=C1F)OCC#N)Cl, and the InChIKey is ONKTVPVNFUQVNU-UHFFFAOYSA-N .

Synthesis and Reactivity

Reaction Conditions

  • Temperature: Reactions are typically conducted at 80–100°C to facilitate ether bond formation.

  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance yield .

  • Yield Optimization: Excess phenol derivatives and controlled stoichiometry of nitrile reagents improve efficiency .

Physicochemical Properties

Thermal and Physical Parameters

PropertyValue/DescriptionSource
Melting PointNot reported (analogs: 58–59°C)
Boiling PointNot reported (analogs: ~250°C)
Density~1.3 g/cm³ (estimated)
Refractive Index~1.52 (estimated)
Vapor Pressure<0.1 mmHg at 25°C (estimated)

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .

  • Stability: Stable under inert atmospheres but may hydrolyze in acidic/basic conditions to form carboxylic acids or amides .

Future Research Directions

  • Synthetic Optimization: Develop high-yield, scalable methods using green chemistry principles .

  • Biological Screening: Evaluate antimicrobial, antifungal, and herbicidal activities in vitro and in vivo.

  • Thermodynamic Studies: Characterize phase transitions and enthalpy of formation via differential scanning calorimetry (DSC).

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